4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide
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Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H24N2O6S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy: A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrated their potential in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition and Potential Therapeutic Applications
- Cytotoxicity and Tumor Specificity: Some benzenesulfonamide derivatives have shown interesting cytotoxic activities and were studied for their potential as carbonic anhydrase inhibitors, which might be crucial for further anti-tumor activity studies (Gul et al., 2016).
Molecular Synthesis and Characterization for Various Applications
- Synthetic Methodologies: Research on the synthesis and bioactivity studies of benzenesulfonamides demonstrates the potential for creating compounds with specific properties, such as anticancer or antimicrobial activities. The structural variation and synthetic methodologies provide a basis for designing compounds with targeted applications (Gul et al., 2016; Kumar et al., 2015).
Anticancer Activity
- Anticancer Compounds: Studies on new benzenesulfonamide derivatives have been conducted to evaluate their cytotoxicity and potential as anticancer agents, highlighting the diverse applications of such compounds in medical research (Kumar et al., 2015).
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6S2/c1-15(18,12-23-2)11-16-25(21,22)14-7-5-13(6-8-14)17-9-3-4-10-24(17,19)20/h5-8,16,18H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHNGIUAMSERLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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